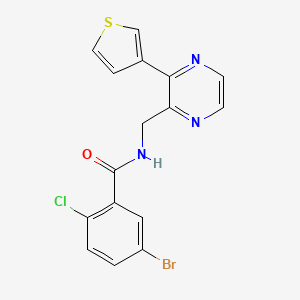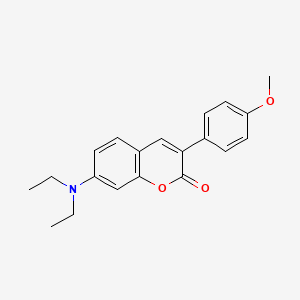
7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a chromen-2-one core substituted with a diethylamino group at the 7-position and a methoxyphenyl group at the 3-position. These structural modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of chroman-4-one derivatives , which are significant structural entities in a large class of medicinal compounds .
Mode of Action
It is reported that this compound shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features . This suggests that it may interact with its targets by changing its emission properties under different conditions .
Biochemical Pathways
Given its structural similarity to other chroman-4-one derivatives , it may influence a variety of biological and pharmaceutical activities .
Result of Action
It is known that this compound exhibits unique methanol responsiveness , suggesting that it may have specific effects in the presence of methanol.
Action Environment
The action of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one can be influenced by environmental factors . For instance, it has been reported that this compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light . This suggests that light exposure can significantly influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-diethylamino-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The diethylamino and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: The compound is studied for its potential as a bioimaging agent in cellular and molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the development of advanced materials and sensors.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Diethylamino)-4-methylcoumarin
- 7-(Diethylamino)-3-(4-hydroxyphenyl)chromen-2-one
- 7-(Diethylamino)-3-(4-nitrophenyl)chromen-2-one
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one stands out due to its unique combination of a diethylamino group and a methoxyphenyl group. This combination imparts distinct fluorescence properties and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
7-(diethylamino)-3-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-21(5-2)16-9-6-15-12-18(20(22)24-19(15)13-16)14-7-10-17(23-3)11-8-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGQJMGJXIZHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-ethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)
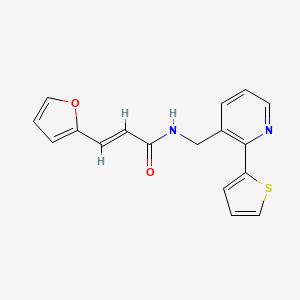
![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)
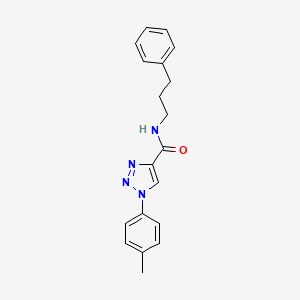
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2826193.png)
![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2826195.png)
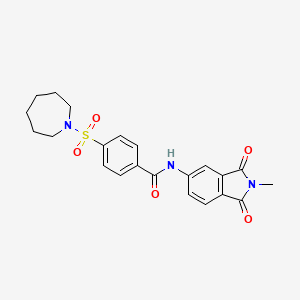
![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)
![N-(3-chlorophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2826199.png)
![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate](/img/structure/B2826202.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
